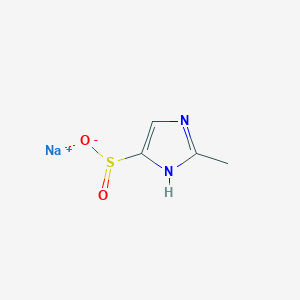

Sodium 2-methyl-1H-imidazole-5-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-methyl-1H-imidazole-5-sulfinate is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a sulfinate group at the 5-position and a methyl group at the 2-position of the imidazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methyl-1H-imidazole-5-sulfinate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-1H-imidazole-5-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: Reduction reactions can convert the sulfinate group to a sulfinic acid.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms and the methyl group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products: The major products formed from these reactions include sulfonate derivatives, sulfinic acids, and substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2-methyl-1H-imidazole-5-sulfinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 2-methyl-1H-imidazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The sulfinate group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Imidazole: A basic structure without the sulfinate and methyl groups.

2-methylimidazole: Similar structure but lacks the sulfinate group.

5-sulfinylimidazole: Contains the sulfinate group but lacks the methyl group.

Uniqueness: Sodium 2-methyl-1H-imidazole-5-sulfinate is unique due to the presence of both the methyl and sulfinate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific applications where other imidazole derivatives may not be as effective .

Biological Activity

Sodium 2-methyl-1H-imidazole-5-sulfinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

This compound features a unique structure characterized by a sulfinate group at the 5-position and a methyl group at the 2-position of the imidazole ring. This configuration contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The sulfinate group is particularly significant in these interactions, enhancing the compound's reactivity with biological molecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that imidazole derivatives possess inherent antibacterial properties, which may extend to this sulfinate derivative .

- Anticancer Properties : Preliminary research suggests that this compound may have anticancer effects, potentially through modulation of cellular signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by modulating immune responses, although more detailed studies are necessary to elucidate these mechanisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Antibacterial Evaluation : A study synthesized various imidazole derivatives, including this compound, and tested their antibacterial activity against several pathogens. Results indicated effective inhibition of bacterial growth, suggesting potential therapeutic applications .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound can inhibit key enzymes involved in bacterial metabolism, leading to cell death. This highlights its potential use as a novel antibiotic agent .

- Cell Signaling Modulation : Research has shown that this compound can modulate intracellular calcium signaling pathways, which are crucial in various cellular processes, including muscle contraction and neurotransmitter release. Such modulation could have implications for treating conditions related to calcium dysregulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imidazole | Basic structure without substituents | Limited biological activity |

| 2-Methylimidazole | Methyl group at the 2-position | Antimicrobial properties |

| 5-Sulfinylimidazole | Sulfinate group but lacks methyl group | Antibacterial activity |

| This compound | Methyl and sulfinate groups combined | Enhanced antimicrobial & anticancer activity |

Properties

Molecular Formula |

C4H5N2NaO2S |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

sodium;2-methyl-1H-imidazole-5-sulfinate |

InChI |

InChI=1S/C4H6N2O2S.Na/c1-3-5-2-4(6-3)9(7)8;/h2H,1H3,(H,5,6)(H,7,8);/q;+1/p-1 |

InChI Key |

NUCWTKFFHRFYHA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC=C(N1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.